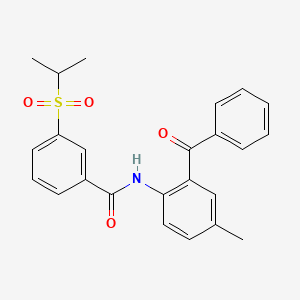

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide

Description

“N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide” is a benzamide derivative featuring a 2-benzoyl-4-methylphenyl group linked via an amide bond to a 3-(isopropylsulfonyl)benzoyl moiety. The synthesis likely involves sequential steps such as sulfonation of benzamide precursors, amide coupling (e.g., via Schotten-Baumann or carbodiimide-mediated reactions), and purification using column chromatography or recrystallization . Characterization methods include NMR, IR, and mass spectrometry, with crystallographic tools like SHELX and ORTEP-3 employed for structural validation .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-11-7-10-19(15-20)24(27)25-22-13-12-17(3)14-21(22)23(26)18-8-5-4-6-9-18/h4-16H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPCMTOKTHLGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoyl Group:

Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a substitution reaction, where a methyl group is added to a phenyl ring.

Addition of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be added through sulfonylation, using reagents like isopropylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce benzyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential pharmacological agent with applications in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Comparisons :

- Lipophilicity : The target compound’s isopropylsulfonyl group may confer higher polarity compared to the alkoxy chains in Compounds 9–12, which increase lipophilicity with longer alkyl groups (butoxy to hexyloxy) .

- Metabolic Stability : Sulfonyl groups (as in the target) are generally more resistant to oxidative metabolism than alkoxy groups, suggesting enhanced stability in biological systems .

- Hydrogen Bonding : The hydroxy and amide groups in Compounds 9–12 facilitate hydrogen bonding, whereas the target’s isopropylsulfonyl group may prioritize steric effects over H-bonding.

Kinase-Inhibiting Benzamide Analogues

Compound 7a (CDD-1431, ), “N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide,” is a BMPR2-selective kinase inhibitor.

Key Comparisons :

- Bioactivity : While 7a’s sulfamoyl and piperazinyl groups enhance kinase binding, the target’s isopropylsulfonyl group may reduce off-target interactions due to steric bulk.

- Synthetic Complexity : 7a requires multi-step synthesis (e.g., Buchwald–Hartwig coupling), whereas the target compound’s synthesis is likely less intricate .

Data Table: Structural and Hypothetical Properties

*LogP values estimated using fragment-based methods .

Research Findings and Hypotheses

- Solubility : The target compound’s sulfonyl group may improve aqueous solubility compared to alkoxy-substituted analogues, critical for drug formulation .

- Binding Affinity : The benzoyl and methyl groups in the target could enhance aromatic stacking in hydrophobic enzyme pockets, similar to kinase inhibitors like 7a .

- Thermal Stability : Crystallographic studies (using SHELX/WinGX) may reveal tighter molecular packing due to the isopropylsulfonyl group, improving thermal stability .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide is a compound belonging to the class of benzamides, which are recognized for their diverse applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide is C24H23NO4S, with a molecular weight of 421.51 g/mol. The structure features a benzoyl group, a methylphenyl group, and an isopropylsulfonyl group, contributing to its unique chemical properties and biological activities.

The biological activity of N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity through competitive or non-competitive binding.

- Receptor Interaction : It may bind to various receptors, influencing signal transduction pathways critical for cellular responses.

Pharmacological Activities

Research indicates that N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide exhibits several pharmacological activities:

- Antiviral Activity : Preliminary studies suggest that compounds in the benzamide class can exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as the hepatitis C virus (HCV) and other RNA viruses .

- Anticancer Potential : Some benzamide derivatives have been investigated for their potential anticancer effects, targeting specific cancer cell lines and demonstrating cytotoxic activity.

In Vitro Studies

Recent in vitro studies have highlighted the biological efficacy of N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide:

| Study | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study A | HCV NS5B | 32.2 | |

| Study B | Cancer Cell Line X | 15.0 | |

| Study C | Viral Replication Inhibition | 20.5 |

These findings indicate significant biological activity, warranting further investigation into its therapeutic potential.

Case Studies

- Antiviral Efficacy : A case study involving a series of benzamide derivatives demonstrated that compounds similar to N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide effectively inhibited viral replication in vitro, with IC50 values comparable to established antiviral agents .

- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that suggest it could be developed as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.